Wf-516
Overview
Description
Preparation Methods
The synthesis of Wf-516 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of reactions involving the coupling of a piperidine derivative with a benzo[b]furan derivative.
Introduction of functional groups: Functional groups such as the 3,4-dichlorophenyl and 5-methyl-1,3,4-oxadiazol-2-yl groups are introduced through substitution reactions.
Final assembly: The final compound is assembled by linking the functionalized core structure with the appropriate side chains under specific reaction conditions.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and yield of the final product. This typically requires optimization of reaction conditions, purification steps, and quality control measures.
Chemical Reactions Analysis
Wf-516 undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzo[b]furan moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the piperidine ring, resulting in the formation of reduced analogs.
Substitution: Substitution reactions are common, especially at the 3,4-dichlorophenyl group, where different substituents can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Wf-516 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the interactions of serotonin receptors and transporters.
Biology: In biological research, this compound is used to investigate the role of serotonin receptors in various physiological and pathological processes.
Medicine: In medicine, this compound is being studied for its potential therapeutic effects in treating major depressive disorder and other mood disorders.
Industry: In the pharmaceutical industry, this compound is used in the development of new antidepressant drugs.
Mechanism of Action
Wf-516 exerts its effects by interacting with serotonin transporters and serotonin 1A and serotonin 2A receptors. It acts as an antagonist at these receptors, inhibiting the reuptake of serotonin and increasing its availability in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which is believed to contribute to its antidepressant effects . Additionally, this compound has partial agonistic activity at serotonin 1A receptors, which may further modulate its therapeutic effects .
Comparison with Similar Compounds
Wf-516 is unique compared to other similar compounds due to its high affinity for both serotonin transporters and serotonin 1A and serotonin 2A receptors. Some similar compounds include:
Pindolol: Pindolol is a non-selective beta-blocker with partial agonistic activity at serotonin 1A receptors.
WAY100635: WAY100635 is a selective serotonin 1A receptor antagonist.
Fluoxetine: Fluoxetine is a selective serotonin reuptake inhibitor with high affinity for serotonin transporters.
This compound’s unique combination of serotonin reuptake inhibition and receptor antagonism makes it a promising candidate for further research and development in the field of antidepressant therapy.
Properties
IUPAC Name |
(2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-4-yl]oxy]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O4/c1-15-28-29-25(33-15)24-12-19-22(3-2-4-23(19)34-24)32-14-18(31)13-30-9-7-16(8-10-30)17-5-6-20(26)21(27)11-17/h2-6,11-12,16,18,31H,7-10,13-14H2,1H3/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYDIPLATGRHEC-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OCC(CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OC[C@H](CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl2N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032319 | |
Record name | MIN-117 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201032319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310392-94-0 | |
Record name | MIN-117 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0310392940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIN-117 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM05G7NM4H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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